molecular formula C14H15N7O B8584748 2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile

2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile

Cat. No.: B8584748
M. Wt: 297.32 g/mol
InChI Key: RPNJMZVSOLEXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile is a complex organic compound that features a piperazine ring, a tetrazole ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of a benzonitrile derivative with a piperazine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and tetrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could lead to the formation of a more reduced derivative.

Scientific Research Applications

2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperazine ring, a tetrazole ring, and a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C14H15N7O

Molecular Weight

297.32 g/mol

IUPAC Name

2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile

InChI

InChI=1S/C14H15N7O/c15-9-12-7-13(21-10-17-18-19-21)2-1-11(12)8-14(22)20-5-3-16-4-6-20/h1-2,7,10,16H,3-6,8H2

InChI Key

RPNJMZVSOLEXHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CC2=C(C=C(C=C2)N3C=NN=N3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-{[2-cyano-4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazine-1-carboxylate (160 mg, 0.4 mmol) in 10 mL of dioxane was added 10 mL of 5 M HCl/EtOH, then the mixture was stirred at room temperature for 3 h. The solvent was removed under reduce pressure. The crude compound was suspension in 20 mL of MeCN and added Na2CO3 (102 mg, 0.96 mmol), then the mixture was stirred at room temperature overnight. After filtration, the filtrate was concentrated in vacua to give crude 2-[2-oxo-2-(piperazin-1-yl)ethyl]-5-(1H-tetrazol-1-yl)benzonitrile, which was used for next step without further purification.
Name
tert-butyl 4-{[2-cyano-4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazine-1-carboxylate
Quantity
160 mg
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.